molecular formula C12H12N2O3 B2781029 4-(2-Methyl-benzoimidazol-1-yl)-4-oxo-butyric acid CAS No. 305347-03-9

4-(2-Methyl-benzoimidazol-1-yl)-4-oxo-butyric acid

Cat. No. B2781029
CAS RN: 305347-03-9
M. Wt: 232.239
InChI Key: XEFBNMOTENHCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methyl-benzoimidazol-1-yl)-4-oxo-butyric acid, also known as 4-MBOA, is a naturally occurring amino acid derivative that is found in plants. It is a small molecule with a molecular weight of about 198.2 g/mol. 4-MBOA has been studied extensively for its potential applications in the fields of agriculture, biotechnology, and medical research. In particular, its ability to act as a plant growth regulator has been the focus of much research.

Scientific Research Applications

4-(2-Methyl-benzoimidazol-1-yl)-4-oxo-butyric acid has a variety of applications in scientific research. It has been studied for its ability to act as a plant growth regulator, as well as its potential applications in biotechnology and medical research. In particular, it has been studied for its potential to increase plant growth and yield, as well as its potential use in the development of new drugs and therapies. Additionally, 4-(2-Methyl-benzoimidazol-1-yl)-4-oxo-butyric acid has been studied for its potential to act as a fungicide and insecticide, as well as its potential to inhibit the growth of certain bacteria.

Mechanism Of Action

The exact mechanism of action of 4-(2-Methyl-benzoimidazol-1-yl)-4-oxo-butyric acid is still not completely understood. However, it is believed to act as a plant growth regulator by affecting the production of plant hormones, such as auxin and gibberellins. Additionally, 4-(2-Methyl-benzoimidazol-1-yl)-4-oxo-butyric acid has been found to inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids.
Biochemical and Physiological Effects
4-(2-Methyl-benzoimidazol-1-yl)-4-oxo-butyric acid has been found to have a variety of biochemical and physiological effects. In plants, it has been found to increase the production of auxin and gibberellins, which are hormones that play a role in plant growth and development. Additionally, it has been found to inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. In humans, 4-(2-Methyl-benzoimidazol-1-yl)-4-oxo-butyric acid has been found to have anti-inflammatory and anti-cancer effects.

Advantages And Limitations For Lab Experiments

The main advantages of using 4-(2-Methyl-benzoimidazol-1-yl)-4-oxo-butyric acid in laboratory experiments are its low cost, ease of synthesis, and wide range of applications. Additionally, it is a relatively safe compound, with no known adverse effects in humans or animals. However, there are some limitations to using 4-(2-Methyl-benzoimidazol-1-yl)-4-oxo-butyric acid in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, its effects can be difficult to measure, as it can act on a variety of different biochemical pathways.

Future Directions

The potential applications of 4-(2-Methyl-benzoimidazol-1-yl)-4-oxo-butyric acid are still being explored, and there are a number of potential future directions for research. For example, further research could be conducted on its potential use as a plant growth regulator, as well as its potential use in the development of new drugs and therapies. Additionally, research could be conducted on its potential to act as a fungicide and insecticide, as well as its potential to inhibit the growth of certain bacteria. Finally, research could be conducted on its potential anti-inflammatory and anti-cancer effects.

Synthesis Methods

The synthesis of 4-(2-Methyl-benzoimidazol-1-yl)-4-oxo-butyric acid is relatively straightforward and can be achieved through a variety of methods. The most common approach is to use a reaction between 2-methyl-benzoimidazole and 4-oxobutyric acid. This reaction is typically conducted in aqueous solution at a temperature of 100°C. The reaction is catalyzed by a strong acid, such as hydrochloric acid. The product of this reaction is 4-(2-Methyl-benzoimidazol-1-yl)-4-oxo-butyric acid, which is then purified by recrystallization.

properties

IUPAC Name

4-(2-methylbenzimidazol-1-yl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-13-9-4-2-3-5-10(9)14(8)11(15)6-7-12(16)17/h2-5H,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFBNMOTENHCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methyl-benzoimidazol-1-yl)-4-oxo-butyric acid

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